(E)-1-(1-(3-(3,4-dimethoxyphenyl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione
Description
(E)-1-(1-(3-(3,4-Dimethoxyphenyl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione is a synthetic small molecule characterized by a pyrrolidine-2,5-dione core fused with an azetidine (4-membered nitrogen-containing ring) substituted with a (3,4-dimethoxyphenyl)acryloyl group.
Properties
IUPAC Name |
1-[1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]azetidin-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-24-14-5-3-12(9-15(14)25-2)4-6-16(21)19-10-13(11-19)20-17(22)7-8-18(20)23/h3-6,9,13H,7-8,10-11H2,1-2H3/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUIVEBVFMEBSC-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CC(C2)N3C(=O)CCC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CC(C2)N3C(=O)CCC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(1-(3-(3,4-dimethoxyphenyl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound notable for its unique structural features, including an azetidine ring, a pyrrolidine moiety, and a 3,4-dimethoxyphenyl group. This structure suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The compound's molecular formula is with a molecular weight of approximately 344.4 g/mol. The structure includes:
- Azetidine Ring : A four-membered nitrogen-containing ring that can influence biological activity.
- Pyrrolidine Moiety : A five-membered ring that is often found in various bioactive compounds.
- Acryloyl Functional Group : Known for its reactivity and ability to form covalent bonds with biological targets.
Biological Activity Overview
Preliminary studies suggest that compounds with similar structural features exhibit various biological activities. The biological activity of this compound can be summarized as follows:
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor Activity | Compounds with similar structures have shown potential in inhibiting tumor growth. | |
| Antimicrobial Effects | Azetidine derivatives are known for their antimicrobial properties. | |
| Antiviral Properties | Pyrrolidine-based compounds have been explored for antiviral activity. |
The compound's mechanism of action is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. Its ability to act as both a nucleophile and an electrophile allows it to participate in various biochemical reactions.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial. Computational methods like molecular docking can predict binding affinities and orientations, aiding in the design of more potent analogs.
Future Directions
Further research is necessary to fully elucidate the biological activity of this compound. Potential areas of exploration include:
- Synthesis Optimization : Developing efficient synthetic routes to produce the compound in larger quantities.
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues with Cyclic Ketone Cores
Compound 3e [(E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone]:
- Core Structure: Cyclopentanone with dual (3,4-dimethoxyphenyl)acryloyl and benzylidene substituents.
- Bioactivity : Exhibits potent antioxidant activity (IC₅₀ = 8.2 µM in DPPH assay) and tyrosinase inhibition (IC₅₀ = 12.4 µM). Also inhibits HIV-1 protease (IC₅₀ = 0.9 µM) .
Compound 2e [(E)-2-(3,4-dimethoxybenzylidene)-6-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclohexanone]:
- Core Structure: Cyclohexanone with similar substituents.
- Bioactivity : Strong tyrosinase inhibition (IC₅₀ = 10.7 µM) and HIV-1 protease inhibition (IC₅₀ = 1.1 µM) .
- Key Difference: The larger cyclohexanone ring might reduce steric hindrance, improving enzyme interaction compared to smaller azetidine-pyrrolidine systems.
Pyrrolidine-2,5-dione Derivatives
Compounds 7a and 7b [(E)-1-(5-phenylpent-4-en-1-yl)-3-(propylthio)pyrrolidine-2,5-dione and its isomer]:
- Core Structure : Pyrrolidine-2,5-dione with aliphatic and phenylpentenyl substituents.
- Synthesis : Prepared via palladium-catalyzed coupling (82% yield), highlighting synthetic accessibility for such derivatives .
Data Table: Comparative Analysis of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
